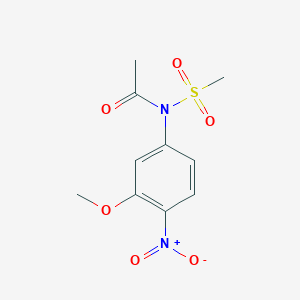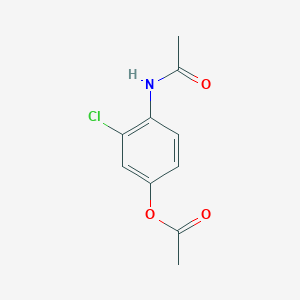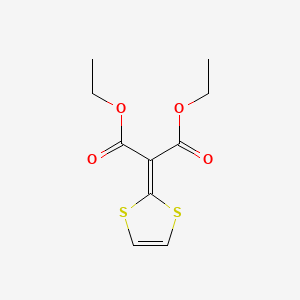
N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both methanesulfonyl and nitrophenyl groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 3-methoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The methanesulfonyl group can be reduced under specific conditions to form a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: 3-methoxy-4-aminophenyl derivative.
Substitution of Methoxy Group: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its sulfonamide group.
Medicine: Possible antimicrobial or anti-inflammatory agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus blocking folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro and methoxy groups, potentially less reactive.
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide: Similar but without the methoxy group, affecting its solubility and reactivity.
N-(Methanesulfonyl)-N-(3-methoxyphenyl)acetamide: Lacks the nitro group, possibly less biologically active.
Uniqueness
N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide is unique due to the combination of methanesulfonyl, methoxy, and nitro groups, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
61068-50-6 |
|---|---|
Molecular Formula |
C10H12N2O6S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
N-(3-methoxy-4-nitrophenyl)-N-methylsulfonylacetamide |
InChI |
InChI=1S/C10H12N2O6S/c1-7(13)11(19(3,16)17)8-4-5-9(12(14)15)10(6-8)18-2/h4-6H,1-3H3 |
InChI Key |
QQXNJMVNFKBNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)

![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)




![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
